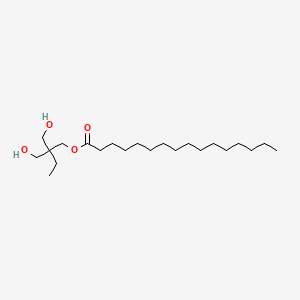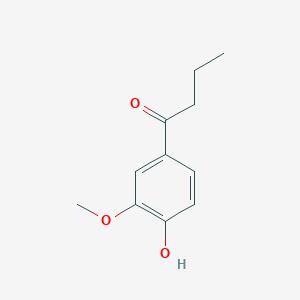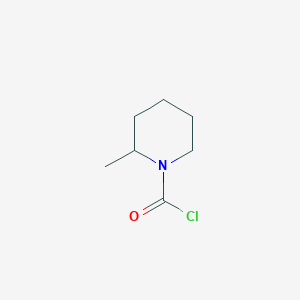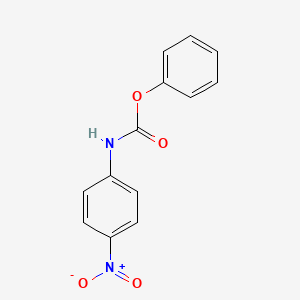
Phenyl N-(4-nitrophenyl)carbamate
Übersicht
Beschreibung
Phenyl N-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a phenyl group and a 4-nitrophenyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of phenyl chloroformate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbamate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and 4-nitroaniline.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: Phenol and 4-nitroaniline.
Reduction: Phenyl N-(4-aminophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(4-nitrophenyl)carbamate has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of phenyl N-(4-nitrophenyl)carbamate involves its interaction with biological targets through its carbamate moiety. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The nitro group can also participate in redox reactions, contributing to its antimicrobial and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(4-nitrophenyl)carbamate can be compared with other carbamates such as:
Phenyl N-phenylcarbamate: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Nitrophenyl N-phenylcarbamate: Similar structure but with the nitro group on the phenyl ring attached to the carbamate nitrogen.
N,N’-Diphenylurea: A related compound with urea functionality instead of carbamate.
This compound is unique due to the presence of both phenyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
phenyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCVOHHIZIIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462370 | |
| Record name | phenyl 4-nitrophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6465-01-6 | |
| Record name | phenyl 4-nitrophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


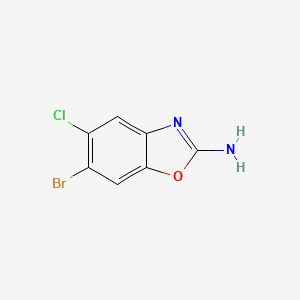
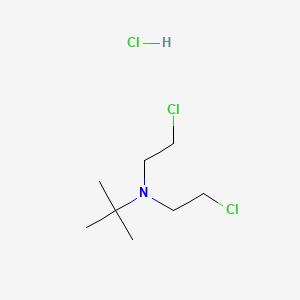
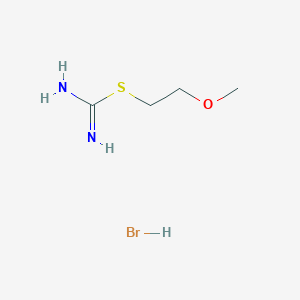
![Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one](/img/structure/B3055348.png)
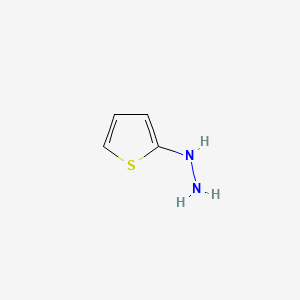
![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)
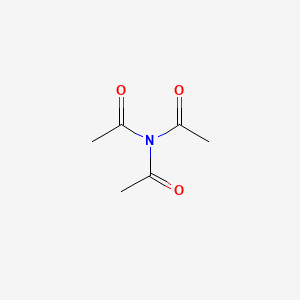
![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)
